Pindolol Glucuronide
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Overview
Description
Pindolol Glucuronide is a metabolite of Pindolol, a non-selective beta-blocker used primarily in the treatment of hypertension and angina pectoris . Pindolol itself is known for its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . The glucuronide form is a result of the body’s metabolic process to make the compound more water-soluble for excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pindolol Glucuronide typically involves the glucuronidation of Pindolol. This process can be carried out using glucuronosyltransferase enzymes in the liver . The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to maintain the necessary conditions for enzyme activity. The product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Pindolol Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction is crucial for the detoxification and excretion of many drugs and endogenous compounds.
Common Reagents and Conditions
The glucuronidation reaction involves UDP-glucuronic acid and glucuronosyltransferase enzymes. The reaction is typically carried out in aqueous conditions at physiological pH and temperature .
Major Products
The major product of the glucuronidation of Pindolol is this compound, which is more water-soluble and can be easily excreted by the kidneys .
Scientific Research Applications
Pindolol Glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of Pindolol in the body.
Toxicology: Researchers use it to understand the detoxification pathways of beta-blockers.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting beta-blockers in biological samples.
Mechanism of Action
Pindolol Glucuronide itself does not have significant pharmacological activity. its formation is a crucial step in the metabolism of Pindolol. By binding to beta-2 receptors in the juxtaglomerular apparatus, Pindolol inhibits the production of renin, thereby reducing the levels of angiotensin II and aldosterone . This leads to decreased vasoconstriction and water retention, ultimately lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Propranolol Glucuronide
- Metoprolol Glucuronide
- Atenolol Glucuronide
Uniqueness
Pindolol Glucuronide is unique due to its intrinsic sympathomimetic activity and its ability to block serotonin 5-HT1A receptors . This makes it distinct from other beta-blockers, which may not have these additional pharmacological properties.
Properties
Molecular Formula |
C20H28N2O8 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(2S,3S,6R)-3,4,5-trihydroxy-6-[1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H28N2O8/c1-10(2)22-8-11(9-28-14-5-3-4-13-12(14)6-7-21-13)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h3-7,10-11,15-18,20-25H,8-9H2,1-2H3,(H,26,27)/t11?,15?,16-,17?,18-,20+/m0/s1 |
InChI Key |
DZDGVZYNAMIJIW-UXMUTAMDSA-N |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O[C@H]3C(C([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
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